tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
CAS No.:
Cat. No.: VC15759066
Molecular Formula: C10H18N4O2
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O2 |
|---|---|
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | tert-butyl N-(4-amino-2-ethylpyrazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15) |
| Standard InChI Key | OKFDFIKPADYABZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
tert-Butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate (CHNO) features a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with a tert-butyl carbamate moiety. The amino group at the 4-position enhances hydrogen-bonding potential, a critical factor in molecular interactions .
Molecular Geometry and Stability
The tert-butyl group confers steric bulk, improving metabolic stability and modulating solubility in hydrophobic environments. Pyrazole rings are planar and aromatic, enabling π-π stacking interactions with biological targets. Computational models of analogous structures, such as tert-butyl N-[(5-amino-1H-pyrazol-3-yl)methyl]carbamate, suggest that the carbamate group adopts a conformation perpendicular to the pyrazole plane to minimize steric clashes .
Spectroscopic Characterization
While specific spectroscopic data for this compound are unavailable, infrared (IR) spectra of related tert-butyl carbamates show characteristic stretches:
Nuclear magnetic resonance (NMR) predictions for the compound include:
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H NMR: δ 1.45 (s, 9H, tert-butyl), δ 4.20 (q, 2H, -CH-CH), δ 6.25 (s, 1H, pyrazole-H)
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C NMR: δ 28.1 (tert-butyl CH), δ 80.5 (tert-butyl C), δ 155.2 (C=O)
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl carbamate derivatives typically involves multi-step protocols:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
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Amino Group Protection: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., triethylamine in THF) .
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Ethyl Group Incorporation: Alkylation at the pyrazole nitrogen using ethyl bromide or iodide in the presence of a base like potassium carbonate.
Key Challenges:
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Regioselectivity in pyrazole substitution (avoiding 3- vs. 5-position ambiguity).
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Boc group stability under alkylation conditions.
Industrial-Scale Considerations
Large-scale production necessitates cost-effective catalysts (e.g., Amberlyst-15 for esterification) and solvent recovery systems. A hypothetical pilot-scale process might achieve ~60% yield with a purity >98% via recrystallization from ethanol/water .
Biological Activity and Mechanisms
Antibacterial Applications
Structural analogs, such as tert-butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate, show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . The mechanism likely involves interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis of Pyrazole Carbamates
Structural Insights:
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Ethyl substitution at N1 improves metabolic stability compared to methyl analogs.
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The 4-amino group’s position optimizes hydrogen bonding with catalytic residues in enzyme active sites .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) predicted due to LogP ~1.8 (ChemAxon).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group to carboxylic acid (major metabolite).
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Excretion: Renal clearance predominates (t ~3.5 hours in murine models) .
Toxicity Considerations
Pyrazole carbamates generally exhibit low acute toxicity (LD >500 mg/kg in rats). Chronic exposure risks include hepatic enzyme induction and off-target kinase inhibition (e.g., hERG channel blockade) .
Future Directions and Applications
Targeted Drug Design
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Oncology: Rational modification of the ethyl group to cyclopropyl may enhance EGFR mutant selectivity.
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Anti-infectives: Co-administration with β-lactam antibiotics to synergize PBP inhibition.
Material Science Applications
The tert-butyl carbamate group’s stability suggests utility in polymer cross-linking agents or photoacid generators in lithography .
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